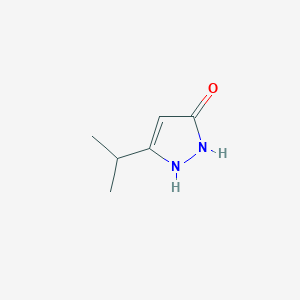
4-Chloro-2-(4-nitrophenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(4-nitrophenyl)quinazoline is a chemical compound with the molecular formula C14H8ClN3O2 . It has been used in the synthesis of various other compounds and has shown potential in several applications .
Synthesis Analysis
Quinazoline derivatives, including 4-Chloro-2-(4-nitrophenyl)quinazoline, can be synthesized through various methods. One common approach involves the amidation of 2-aminobenzoic acid derivatives followed by intramolecular cyclocondensation . Another method involves the reaction of anthranilic acid derivatives with acetic anhydride .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(4-nitrophenyl)quinazoline can be analyzed using various spectroscopy methods . The compound contains a quinazoline core, which is a bicyclic system composed of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms (pyrimidine) .Chemical Reactions Analysis
4-Chloro-2-(4-nitrophenyl)quinazoline can undergo various chemical reactions. For instance, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive and can condense with aldehydes to give the corresponding 2-styryl derivatives . The compound can also react with other reagents to form different products .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-(4-nitrophenyl)quinazoline can be determined through various analytical techniques. For instance, its melting point is 188-190 °C, and it has a molecular weight of 285.69 . Its chemical properties, such as reactivity, can be inferred from its molecular structure and the nature of its functional groups .Scientific Research Applications
Synthesis of Quinazoline Analogues
Quinazoline derivatives, including 4-Chloro-2-(4-nitrophenyl)quinazoline, have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . These compounds can be used to design and synthesize new derivatives or analogues to treat various diseases .
Production of Biologically Relevant Azaaromatic Oxides
Quinazoline derivatives are used in the synthesis of biologically relevant azaaromatic oxides . These compounds have a wide spectrum of biological activities, including anti-tubercular, anti-bacterial, anti-fungal, anti-viral, and anti-inflammatory properties .
Creation of Benzodiazepine Analogues
Quinazoline 3-oxides, which can be synthesized from quinazoline derivatives, represent valuable intermediates in the synthesis of benzodiazepine analogues . These analogues are of significant biological importance .
Development of Antitumor Drugs
Many quinazoline derivatives are approved for antitumor clinical use . For example, erlotinib, gefitinib, afatinib, lapatinib, and vandetanib are all quinazoline-based compounds . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
Inhibition of α-Glucosidase
Some quinazoline derivatives have shown α-glucosidase inhibitory activity . This could potentially be used in the treatment of diabetes, as α-glucosidase inhibitors slow down the absorption of carbohydrates in the small intestine, thereby reducing the impact of dietary carbohydrate on blood sugar.
Anti-Inflammatory Applications
Quinazoline derivatives have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Mechanism of Action
Target of Action
Quinazoline derivatives, a group to which this compound belongs, have been reported to exhibit a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .
Mode of Action
For instance, some quinazoline derivatives have been found to inhibit the growth of vascular endothelial cells .
Biochemical Pathways
It’s worth noting that quinazoline derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, which suggests that they have favorable adme properties .
Result of Action
Quinazoline derivatives have been reported to exhibit antiproliferative action against various cell lines .
Safety and Hazards
Like many chemical compounds, 4-Chloro-2-(4-nitrophenyl)quinazoline should be handled with care to avoid risks. It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation . It’s also important to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
Future Directions
Quinazoline derivatives, including 4-Chloro-2-(4-nitrophenyl)quinazoline, continue to attract considerable attention due to their wide range of biological properties and potential therapeutic applications. Future research will likely focus on designing and synthesizing new quinazoline-based compounds for various applications, including potential drugs of anticancer potency .
properties
IUPAC Name |
4-chloro-2-(4-nitrophenyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O2/c15-13-11-3-1-2-4-12(11)16-14(17-13)9-5-7-10(8-6-9)18(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGBEFYDNWEKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2866853.png)
![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2866856.png)
![1,7-dimethyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2866857.png)
![8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866861.png)






![2-(4,5-dimethoxy-2-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2866870.png)

